molecular formula C7H4BrN3O3 B12865440 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B12865440
M. Wt: 258.03 g/mol
InChI Key: LNYDWSLHMDRLGJ-UHFFFAOYSA-N
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Description

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is a sophisticated chemical scaffold designed for pharmaceutical research and development, particularly in the discovery of targeted therapies. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, noted for its ability to engage in key hydrogen-bonding interactions with biological targets, such as kinase enzymes . This specific compound is functionally decorated with bromo, hydroxy, and carboxylic acid groups, making it a versatile intermediate for further synthetic elaboration through cross-coupling and condensation reactions. Its primary research value lies in the synthesis of small molecule inhibitors and modulators. The imidazo[1,2-b]pyridazine motif is found in potent VEGFR-2 kinase inhibitors for anti-angiogenesis cancer research and is a key structural component of the survival of motor neuron 2 (SMN2)-directed RNA splicing modifier, Risdiplam, which is approved for the treatment of spinal muscular atrophy . Furthermore, derivatives of this heterocyclic system have been identified as highly potent and selective ligands for the Tyk2 pseudokinase domain (JH2), presenting a promising oral therapy for autoimmune diseases like psoriasis and lupus . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H4BrN3O3

Molecular Weight

258.03 g/mol

IUPAC Name

2-bromo-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O3/c8-4-2-11-6(10-4)5(12)3(1-9-11)7(13)14/h1-2,9H,(H,13,14)

InChI Key

LNYDWSLHMDRLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C2=NC(=CN2N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable brominated pyridazine derivative, the compound can be synthesized through a series of reactions including bromination, hydroxylation, and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds derived from the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, such as AAK1 (Adaptor Associated Kinase 1). The inhibition of AAK1 has been linked to reduced tumor growth and metastasis in various cancer models .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Biochemical Applications

1. Enzyme Inhibition
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid has been studied for its potential to inhibit enzymes related to metabolic pathways. For example, it has shown promise in inhibiting enzymes involved in the biosynthesis of purines and pyrimidines, which are crucial for nucleic acid synthesis .

2. Research in Signal Transduction
Due to its ability to modulate kinase activity, this compound is being explored in the context of signal transduction pathways. It may serve as a tool compound for studying the effects of kinase inhibition on cellular signaling processes, particularly in neuronal cells where AAK1 is highly expressed .

Materials Science

1. Development of Novel Materials
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Researchers are investigating its application in organic electronics and photonic devices due to its potential to form stable thin films with desirable conductivity characteristics .

2. Cosmetic Formulations
Recent studies have explored the incorporation of this compound into cosmetic formulations due to its antioxidant properties. It is being tested for use in skin care products aimed at reducing oxidative stress and improving skin health .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of AAK1 leads to reduced tumor growth in xenograft models.
Antimicrobial Activity Effective against E. coli and S. aureus with MIC values indicating potential therapeutic use.
Enzyme Inhibition Significant inhibition of purine biosynthesis enzymes observed in vitro.
Material Development Successful synthesis of conductive polymers using this compound as a precursor.

Mechanism of Action

The mechanism of action of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to altered cellular responses .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Findings References
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid Imidazo[1,2-b]pyridazine 2-Br, 8-OH, 7-COOH Not specified Potential kinase inhibition (inferred from analogues)
8-Isopropyl-2-methyl-imidazo[1,2-b]pyridazine-7-carboxylic acid Imidazo[1,2-b]pyridazine 2-CH₃, 8-iso-C₃H₇, 7-COOH 219.24 Heterocyclic building block for drug discovery; purity ≥98%
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Imidazo[1,2-a]pyridine 6-Br, 8-COOH 241.04 (calc.) CDK2 inhibitor; crystallographic studies reveal planar structure and hydrogen-bonding motifs
2-(4-Fluorophenyl)-imidazo[1,2-b]pyrazole-7-carboxylic acid Imidazo[1,2-b]pyrazole 2-(4-F-C₆H₄), 7-COOH Not specified Anti-cancer and anti-inflammatory activity; synthesized via ester hydrolysis
4H-Indeno[1,2-b]thiophene-4-carboxylic acid Indeno[1,2-b]thiophene 4-COOH 230.28 Regioselective carboxylation via metalation; no biological data reported

Key Differences and Implications

Core Heterocycle Variations: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-b]pyrazole: The pyrazole core () introduces additional nitrogen atoms, which may alter electron distribution and metabolic stability .

Substituent Effects: Bromine Position: Bromine at position 2 (target compound) versus position 6 (6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid) influences steric hindrance and electronic effects, affecting reactivity in cross-coupling reactions . Hydroxyl Group: The 8-OH group in the target compound may participate in intramolecular hydrogen bonding, stabilizing the molecule or modulating acidity compared to non-hydroxylated analogues .

Synthetic Approaches: Carboxylation via metalation (e.g., n-BuLi and dry ice) is regioselective in fused systems (e.g., indenothiophenes in ), suggesting similar strategies could apply to the target compound . Ethyl ester intermediates () are common for introducing carboxylic acid groups, though hydrolysis conditions must be optimized to preserve bromine and hydroxyl substituents .

Biological Activity: Brominated imidazo[1,2-a]pyridines () exhibit kinase inhibition, implying the target compound’s bromine and carboxylic acid groups may synergistically enhance binding to enzymatic pockets .

Biological Activity

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₄BrN₃O₃. It features a bromine atom at the 2-position and a hydroxyl group at the 8-position of the imidazo[1,2-b]pyridazine ring, contributing to its unique biological properties.

Biological Activities

Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. For instance, compounds from this class have been shown to inhibit various kinases involved in cancer progression. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results against several cancer cell lines.

Antimicrobial Properties
The imidazo[1,2-b]pyridazine scaffold is recognized for its antibacterial and antifungal activities. Research indicates that this compound demonstrates effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial effects that warrant further investigation.

Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Preliminary studies have shown that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity highlights its potential as a therapeutic agent in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-b]pyridazines is closely linked to their structural features. Modifications at various positions on the ring can enhance or diminish their pharmacological effects. For example:

PositionModificationEffect on Activity
2BromineIncreases potency against cancer cells
8HydroxylEnhances solubility and bioavailability
7Carboxylic acidContributes to antimicrobial activity

This table summarizes how specific modifications influence the biological activities of the compound.

Case Studies

  • In Vitro Studies : A study published in Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
  • Antimicrobial Evaluation : In a comparative study of antimicrobial agents, this compound showed MIC values comparable to established antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .
  • Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties revealed that this compound effectively reduced the expression of pro-inflammatory cytokines in cell culture models .

Q & A

Q. What are the common synthetic routes for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid?

  • Methodological Answer : Synthesis typically involves bromination of a precursor imidazopyridazine scaffold. For example:
  • Step 1 : Condensation of aminopyridazine derivatives with α-bromo ketones or esters to form the imidazo[1,2-b]pyridazine core.

  • Step 2 : Selective bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C).

  • Step 3 : Hydroxylation at the 8-position via alkaline hydrolysis or oxidative methods.

  • Key Considerations : Protect the hydroxyl group during bromination to prevent side reactions. Similar strategies are employed in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate synthesis .

    • Data Table :
PrecursorBromination ReagentYield (%)Purity (HPLC)Reference
8-Hydroxy-imidazo[1,2-b]pyridazineNBS in DMF72>95%

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions. For example, the 2-bromo substituent shows deshielded protons (δ 7.8–8.2 ppm) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ = 286.9816 vs. calculated 286.9812) .

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry .

  • HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .

    • Data Table :
TechniqueKey DataReference
1^1H NMRδ 8.1 (s, 1H, Br-C-H)
HRMSm/z 286.9816 [M+H]+^+
X-rayCrystallographic R-factor = 0.052

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Storage : Store at -20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation.
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to potential photodegradation .
  • Stability Tests : Monitor via HPLC over 6 months; degradation <5% under recommended conditions .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized in the presence of a hydroxyl group?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the 8-hydroxyl with acetyl or tert-butyldimethylsilyl (TBDMS) groups before bromination. Deprotect post-reaction using NaOH/MeOH .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions.

  • Catalysis : Lewis acids like FeCl3_3 improve regioselectivity (yield increase from 65% to 82%) .

    • Data Table :
Protecting GroupBromination Yield (%)Deprotection Efficiency (%)Reference
Acetyl7895
TBDMS8598

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, MS, and X-ray data. For instance, a 2-bromo vs. 3-bromo isomer can be distinguished via NOE correlations in NMR .
  • Computational Modeling : DFT calculations predict 1^1H NMR shifts and compare with experimental data (mean absolute error <0.1 ppm) .
  • Crystallographic Refinement : Resolve ambiguous peaks in X-ray data using SHELXL software .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclin-dependent kinases). The carboxylic acid group shows strong hydrogen bonding with kinase active sites .

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (R2^2 = 0.89) .

    • Data Table :
SubstituentIC50_{50} (nM)LogPReference
2-Br, 8-OH12.31.2
3-Br, 8-OH48.71.5

Q. How does the crystal structure inform intermolecular interactions and solubility?

  • Methodological Answer :
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups form intramolecular O–H···N bonds (2.1 Å), stabilizing the planar structure .
  • π-π Stacking : Imidazo-pyridazine rings stack at 3.5–3.6 Å distances, influencing solubility in polar solvents .
  • Solubility Prediction : Use Hansen solubility parameters derived from crystal lattice energy (δd_d = 18.1 MPa1/2^{1/2}) .

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